molecular formula C11H21NO3 B8008884 tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate

tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate

Cat. No.: B8008884
M. Wt: 215.29 g/mol
InChI Key: XAIDOZQQEDAWII-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate: is a chemical compound that features a tert-butyl group, a cyclobutyl ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate is used as a reagent in the synthesis of various organic compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic chemists .

Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating the interactions between carbamates and biological molecules .

Medicine: Its structural features make it a candidate for the development of new drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • N-Boc-ethanolamine
  • tert-Butyl carbamate

Comparison: tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This differentiates it from similar compounds like tert-Butyl N-(2-hydroxyethyl)carbamate and N-Boc-ethanolamine, which lack the cyclobutyl ring.

Properties

IUPAC Name

tert-butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9(7-13)8-5-4-6-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIDOZQQEDAWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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